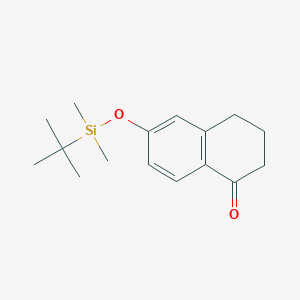
6-(tert-butyldimethylsilyloxy)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that features a tetrahydronaphthalene core with a tert-butyldimethylsilyloxy group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which is a common protective group in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger volumes while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: The compound can be reduced using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, where the silyl ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action for 6-[(tert-butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one primarily involves its role as a protecting group. The tert-butyldimethylsilyloxy group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This stabilization is achieved through the formation of a strong Si-O bond, which is resistant to hydrolysis under basic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (6-Bromohexyloxy)-tert-butyldimethylsilane
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
Uniqueness
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its tetrahydronaphthalene core, which provides additional stability and potential for further functionalization compared to simpler silyl ethers. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected and manipulated.
Eigenschaften
Molekularformel |
C16H24O2Si |
|---|---|
Molekulargewicht |
276.44 g/mol |
IUPAC-Name |
6-[tert-butyl(dimethyl)silyl]oxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H24O2Si/c1-16(2,3)19(4,5)18-13-9-10-14-12(11-13)7-6-8-15(14)17/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
VJNWIYUZSVECOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


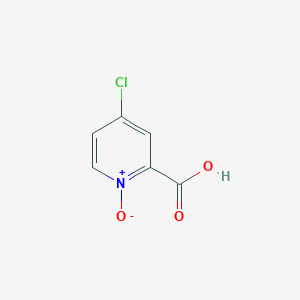
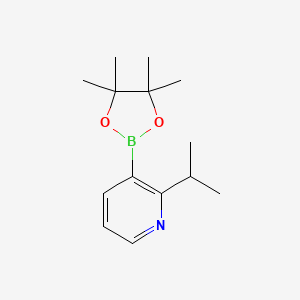
![7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13453468.png)

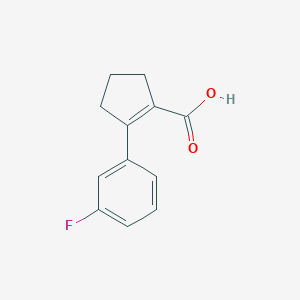
![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)
![[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol](/img/structure/B13453495.png)

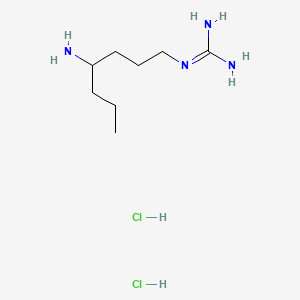
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
![rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13453510.png)
![3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13453518.png)
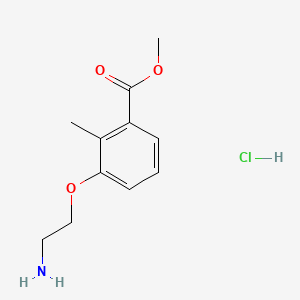
![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)
